Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and an ethyl ester, making it a subject of interest for researchers.
Preparation Methods
The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace functional groups in the compound.
Scientific Research Applications
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: This compound has a similar structure but with a hydroxy group instead of an amino group, leading to different chemical properties and reactivity.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares the methoxyphenyl and acrylate moieties but differs in the overall structure, affecting its applications and interactions.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C22H22N2O6/c1-4-29-22(26)16(13-23)11-15-9-10-19(20(12-15)28-3)30-14-21(25)24-17-7-5-6-8-18(17)27-2/h5-12H,4,14H2,1-3H3,(H,24,25)/b16-11+ |
InChI Key |
ZSYNCZWHVYKZKE-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)C#N |
Origin of Product |
United States |
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